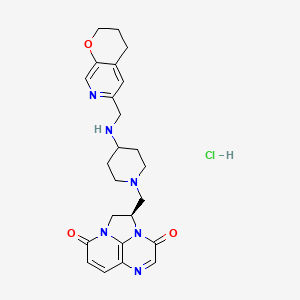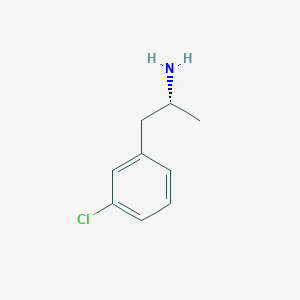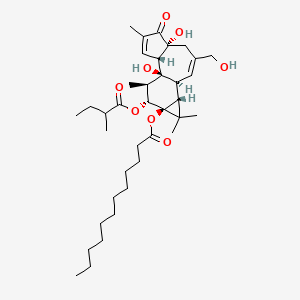
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate typically involves the esterification of phorbol with 2-methylbutyric acid and dodecanoic acid. The reaction is carried out under controlled conditions to ensure the correct attachment of the acyl groups at the 12th and 13th positions of the phorbol molecule .
Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol esters from Croton tiglium seeds, followed by purification and chemical modification to obtain the desired ester. The process includes solvent extraction, chromatography, and esterification reactions .
Chemical Reactions Analysis
Types of Reactions: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol ester, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Substitution reactions can replace one or more functional groups on the phorbol ester, creating new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is used as a model compound to study the reactivity and mechanisms of phorbol esters. It serves as a reference for synthesizing other biologically active esters .
Biology: In biological research, this compound is used to investigate the role of PKC in cellular signaling pathways. It helps in understanding how PKC activation affects cell proliferation, differentiation, and apoptosis .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in cancer research due to its ability to modulate PKC activity, which is involved in tumor promotion and progression .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a tool for screening PKC inhibitors. It also finds applications in the production of bioactive compounds for research and development .
Mechanism of Action
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate exerts its effects primarily through the activation of PKC. The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, triggering a cascade of signaling events that regulate cellular functions such as gene expression, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Phorbol 12,13-Dibutyrate (PDBu): Another potent PKC activator used in cancer research.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Widely used in research to study PKC activation and its effects on cells.
12-O-Acetylphorbol-13-decanoate: Similar in structure but with different acyl groups, leading to varied biological activities.
Uniqueness: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is unique due to its specific acyl groups, which confer distinct biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
250268-59-8 |
|---|---|
Molecular Formula |
C37H58O8 |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbutanoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3/t23?,25-,27+,28-,30-,32-,35-,36-,37-/m1/s1 |
InChI Key |
HNUDFMQYCDPTHE-QPUDZDCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


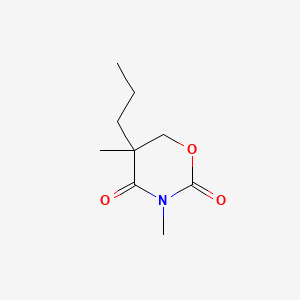
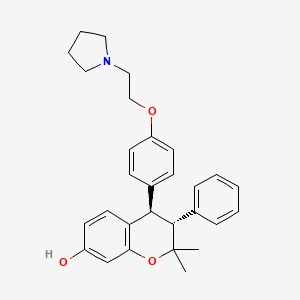

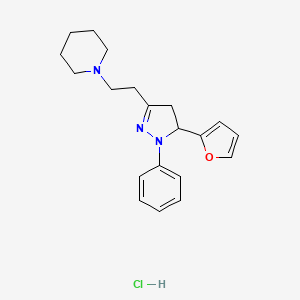

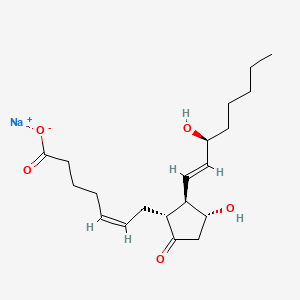
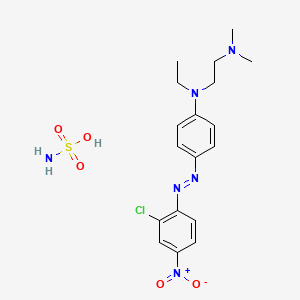

![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

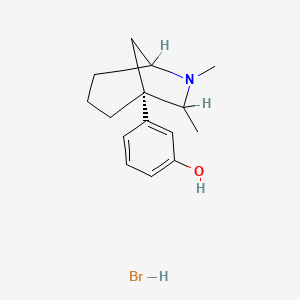
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
